N-[4-(2-amino-2-oxoethoxy)phenyl]-2,3,4-trimethoxybenzamide -

N-[4-(2-amino-2-oxoethoxy)phenyl]-2,3,4-trimethoxybenzamide

Catalog Number: EVT-4212235
CAS Number:
Molecular Formula: C18H20N2O6
Molecular Weight: 360.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (15)

  • Compound Description: This compound exhibited significant anti-breast cancer activity against the MCF7 cell line, showing higher potency than the reference drug doxorubicin. [] Its IC50 value was determined to be 29.8 μmol L−1. []
  • Relevance: While not directly structurally similar, this compound shares a benzamide moiety and an aromatic ring system with N-[4-(2-amino-2-oxoethoxy)phenyl]-2,3,4-trimethoxybenzamide. Its inclusion highlights the potential for anti-cancer activity within this class of compounds. []

3-Oxo-N-(quinolin-3-yl)-3H-benzol[f] chromene-2-carboxamide (27)

  • Compound Description: Similar to the previous compound, this molecule displayed potent anti-breast cancer activity against the MCF7 cell line, surpassing the activity of doxorubicin. [] Its IC50 value was found to be 39.0 μmol L−1. []
  • Relevance: This compound, though not sharing direct structural similarities, possesses a quinoline moiety and a carboxamide group, reminiscent of the core structure in N-[4-(2-amino-2-oxoethoxy)phenyl]-2,3,4-trimethoxybenzamide. This emphasizes the potential exploration of variations in aromatic systems and linker groups to uncover novel anti-cancer agents. []

2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide (7)

  • Compound Description: This derivative exhibited potent anti-breast cancer activity against the MCF7 cell line, with an IC50 value of 40.0 μmol L−1. [] It was more active than the reference drug doxorubicin. []
  • Relevance: This compound shares a quinoline ring system and a carboxamide group with N-[4-(2-amino-2-oxoethoxy)phenyl]-2,3,4-trimethoxybenzamide, indicating the possible significance of these structural features for anti-cancer activity. []

2-Cyano-5-(4-(dimethyl-amino) phenyl)-N-(quinolin-3-yl) penta-2,4-dienamide (19)

  • Compound Description: This molecule showed potent anti-breast cancer activity against the MCF7 cell line, exhibiting an IC50 value of 40.4 μmol L−1. [] Its activity was higher compared to doxorubicin. []
  • Relevance: While this compound shares the quinoline and carboxamide moieties with N-[4-(2-amino-2-oxoethoxy)phenyl]-2,3,4-trimethoxybenzamide, it highlights the potential impact of variations in the linker chain and aromatic substitutions on anti-cancer activity. []

2,3,4,6-Tetradeoxy-4-C-methyl-4-amino-L-hexose derivatives

  • Compound Description: This group of compounds, synthesized using (4S,5S)-2-phenyl-4,5-dimethyl-4-formyl-4,5-dihydro-oxazole (4), includes various derivatives with modifications at the 2, 3, and 4 positions of the hexose ring. []
  • Relevance: The (4S,5S)-2-phenyl-4,5-dimethyl-4-formyl-4,5-dihydro-oxazole (4) starting material used in the synthesis of these derivatives relates to the heterocyclic chemistry explored in the context of N-[4-(2-amino-2-oxoethoxy)phenyl]-2,3,4-trimethoxybenzamide. The modifications on the hexose ring provide insights into structure-activity relationships for potential biological activities. []

Properties

Product Name

N-[4-(2-amino-2-oxoethoxy)phenyl]-2,3,4-trimethoxybenzamide

IUPAC Name

N-[4-(2-amino-2-oxoethoxy)phenyl]-2,3,4-trimethoxybenzamide

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C18H20N2O6/c1-23-14-9-8-13(16(24-2)17(14)25-3)18(22)20-11-4-6-12(7-5-11)26-10-15(19)21/h4-9H,10H2,1-3H3,(H2,19,21)(H,20,22)

InChI Key

MNBCWDFGDKTLCP-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)N)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)N)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.